molecular formula C21H19N3O6 B409395 N-Benzyl-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)furan-2-carboxamide CAS No. 332163-77-6

N-Benzyl-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)furan-2-carboxamide

Cat. No.: B409395
CAS No.: 332163-77-6
M. Wt: 409.4g/mol
InChI Key: ZMYHDDDKYAQCQM-UHFFFAOYSA-N
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Description

“N-Benzyl-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Benzyl-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furamide Backbone: This can be achieved through the reaction of furfural with an amine derivative.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Nitro-Methoxy Aniline Moiety: This step involves the reaction of 4-nitro-2-methoxyaniline with an appropriate electrophile to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of “N-Benzyl-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)furan-2-carboxamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-{4-nitro-2-methoxyanilino}-2-oxoethyl)-2-thiopheneamide
  • N-benzyl-N-(2-{4-nitro-2-methoxyanilino}-2-oxoethyl)-2-pyrroleamide

Uniqueness

“N-Benzyl-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)furan-2-carboxamide” is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyrrole rings.

Properties

CAS No.

332163-77-6

Molecular Formula

C21H19N3O6

Molecular Weight

409.4g/mol

IUPAC Name

N-benzyl-N-[2-(2-methoxy-4-nitroanilino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O6/c1-29-19-12-16(24(27)28)9-10-17(19)22-20(25)14-23(13-15-6-3-2-4-7-15)21(26)18-8-5-11-30-18/h2-12H,13-14H2,1H3,(H,22,25)

InChI Key

ZMYHDDDKYAQCQM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN(CC2=CC=CC=C2)C(=O)C3=CC=CO3

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN(CC2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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